[5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol
Overview
Description
[5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol is a complex organic compound that features a unique structure combining a benzhydryl group, a tetrahydropyrazolopyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrahydropyrazolopyridine core through a cyclization reaction, followed by the introduction of the benzhydryl group via a Friedel-Crafts alkylation. The final step involves the attachment of the furan ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
[5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzhydryl group can be reduced to a benzyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furanone derivatives, benzyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of [5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzhydryl derivatives: Compounds like desoxypipradrol and budipine share the benzhydryl group and have similar pharmacological properties.
Tetrahydropyrazolopyridine derivatives: These compounds have similar core structures and are used in various medicinal applications.
Furan derivatives: Compounds containing the furan ring are widely used in organic synthesis and medicinal chemistry.
Uniqueness
What sets [5-[(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
[5-[(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methyl]furan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-17-21-12-11-20(30-21)15-28-14-13-23-22(16-28)25(27-26-23)24(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,24,29H,13-17H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNVPROZEDINJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=C(O5)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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